molecular formula C8H10F2O3 B13320514 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one

Cat. No.: B13320514
M. Wt: 192.16 g/mol
InChI Key: BYOKVKNQJBSJAG-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, featuring a difluoroacetyl group and a dimethyloxolanone ring, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyloxolan-3-one with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .

Scientific Research Applications

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is unique due to its combination of a difluoroacetyl group and a dimethyloxolanone ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable for applications requiring both fluorine’s electronic effects and the stability of the oxolanone ring .

Properties

Molecular Formula

C8H10F2O3

Molecular Weight

192.16 g/mol

IUPAC Name

4-(2,2-difluoroacetyl)-2,2-dimethyloxolan-3-one

InChI

InChI=1S/C8H10F2O3/c1-8(2)6(12)4(3-13-8)5(11)7(9)10/h4,7H,3H2,1-2H3

InChI Key

BYOKVKNQJBSJAG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(CO1)C(=O)C(F)F)C

Origin of Product

United States

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